![molecular formula C20H20N8O5 B2744594 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899358-01-1](/img/structure/B2744594.png)
5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Description
5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H20N8O5 and its molecular weight is 452.431. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics and Synthesis
The structural analysis and synthesis of related compounds, such as 5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, highlight the intricate intermolecular interactions and hydrogen bonding patterns that could be relevant for understanding the behavior and reactivity of the target compound in various environments (E. T. D. da Silva et al., 2005). The synthesis of arylhydrazones of barbituric acid and their catalytic activities suggest potential applications in catalysis and material science (Jessica Palmucci et al., 2015).
Biological Activities and Applications
Several studies have focused on the synthesis of derivatives and evaluation of their biological activities. For instance, novel dispirooxindole derivatives synthesized through one-pot three-component reactions have shown potential pharmacological interest, suggesting a methodological framework for exploring the biological activities of similar compounds (Zhibin Huang et al., 2012). Similarly, L-Proline based ionic liquids have been utilized as catalysts for synthesizing related compounds, indicating green chemistry approaches to accessing biologically relevant molecules (P. G. Patil et al., 2020).
Potential Antitumor and Antimicrobial Activities
The exploration of the compound's derivatives for antitumor and antimicrobial activities presents a promising area of research. Studies on the synthesis and antiproliferative activity of purinoquinazoline and pyridopyrimidopurine derivatives as potential antitumor agents offer insights into the therapeutic potential of these molecules (A. D. Settimo et al., 1998). Additionally, the investigation of novel pyrimidine and its triazole fused derivatives for antioxidant and anti-inflammatory activity highlights the compound's relevance in addressing inflammation-related conditions (Chetan M. Bhalgat et al., 2014).
properties
IUPAC Name |
1-benzyl-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O5/c1-24-13-14(25(2)20(33)28(17(13)31)10-11-8-6-5-7-9-11)21-18(24)23-22-12-15(29)26(3)19(32)27(4)16(12)30/h5-9,29H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMUCUYMDVJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
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